molecular formula C9H8N2O2 B13001775 2-(2-Aminooxazol-5-yl)phenol

2-(2-Aminooxazol-5-yl)phenol

Cat. No.: B13001775
M. Wt: 176.17 g/mol
InChI Key: MMZXLTMSAISZEQ-UHFFFAOYSA-N
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Description

2-(2-Aminooxazol-5-yl)phenol is a heterocyclic compound that features both an oxazole ring and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminooxazol-5-yl)phenol typically involves the reaction of 2-aminophenol with appropriate oxazole precursors. One common method involves the condensation of 2-aminophenol with aldehydes under acidic or basic conditions to form the oxazole ring . Another approach includes the reaction of 2-aminophenol with bromoacetyl derivatives followed by cyclization to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as metal catalysts or ionic liquids may be employed to optimize reaction conditions and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminooxazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminooxazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminooxazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobenzoxazol-5-yl)phenol
  • 2-(2-Aminothiazol-5-yl)phenol
  • 2-(2-Aminopyridin-5-yl)phenol

Uniqueness

2-(2-Aminooxazol-5-yl)phenol is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(2-amino-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C9H8N2O2/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11)

InChI Key

MMZXLTMSAISZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)O

Origin of Product

United States

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